molecular formula C11H12N4O2S B5799108 methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate

methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate

Cat. No. B5799108
M. Wt: 264.31 g/mol
InChI Key: BIPDMFDVSBKRFT-UHFFFAOYSA-N
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Description

Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a tetrazole derivative that possesses thioester functionality, making it a versatile molecule for various synthetic and biological applications.

Scientific Research Applications

Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has potential applications in various scientific research fields. One of the prominent applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess antimicrobial, antifungal, and antitumor activities. Moreover, it has been reported that this compound can inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting certain enzymes and proteins involved in cellular processes. For instance, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has been shown that this compound can inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has been shown to have various biochemical and physiological effects. For instance, it has been reported that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the elimination of abnormal cells. Moreover, it has been shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity towards certain enzymes and proteins, which makes it a valuable tool for studying various cellular processes. Moreover, this compound can be easily synthesized using readily available reagents, making it a cost-effective option for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate. One of the potential directions is to further investigate the mechanism of action of this compound, which can help in the development of more potent and selective inhibitors. Moreover, the potential applications of this compound in various therapeutic areas, including cancer and infectious diseases, can be explored further. Additionally, the synthesis of novel derivatives of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate can be investigated to improve its biological activities and reduce its potential toxicity.

Synthesis Methods

The synthesis of Methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate is a multi-step process that involves the reaction of 4-methylbenzyl bromide with sodium azide to form the corresponding azide. The azide is then reduced with triphenylphosphine to form the corresponding amine. Subsequently, the amine is reacted with methyl 2-bromoacetate to form the desired compound. The overall yield of this synthesis is approximately 50%.

properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-3-5-9(6-4-8)15-11(12-13-14-15)18-7-10(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDMFDVSBKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetate

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